molecular formula C7H11ClO B2732172 1-Chloro-3-(1-methylcyclopropyl)propan-2-one CAS No. 1936339-37-5

1-Chloro-3-(1-methylcyclopropyl)propan-2-one

Cat. No.: B2732172
CAS No.: 1936339-37-5
M. Wt: 146.61
InChI Key: JUMMIEBEQIGYQN-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-methylcyclopropyl)propan-2-one is a chlorinated ketone characterized by a propan-2-one backbone substituted with a chlorine atom at position 1 and a 1-methylcyclopropyl group at position 2. The methylcyclopropyl substituent introduces steric strain due to the cyclopropane ring’s geometry, which may influence both electronic and steric interactions in chemical reactions or biological systems. This compound is likely of interest in synthetic organic chemistry and drug discovery, given the pharmacological relevance of similar chloro-ketones .

Properties

IUPAC Name

1-chloro-3-(1-methylcyclopropyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c1-7(2-3-7)4-6(9)5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMMIEBEQIGYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-3-(1-methylcyclopropyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylcyclopropylcarbinol with thionyl chloride (SOCl2) to form the corresponding chloro compound . The reaction conditions typically include the use of an inert solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-methylcyclopropyl)propan-2-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways . The cyclopropyl group may also influence the compound’s binding affinity and selectivity towards certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-chloro-3-(1-methylcyclopropyl)propan-2-one with analogs featuring different substituents:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound C₇H₉ClO 1-methylcyclopropyl 144.6 (calculated) N/A N/A
1-Chloro-3-(3-chlorophenyl)propan-2-one C₉H₈Cl₂O 3-chlorophenyl 203.07 90–93 (under 0.25 Torr) 1.275
1-Chloro-3-(naphthalen-1-yl)propan-2-one C₁₃H₁₁ClO naphthalen-1-yl 218.68 N/A N/A
1-Chloro-3-(4-fluorophenyl)propan-2-one C₉H₈ClFO 4-fluorophenyl 186.61 N/A N/A

Key Observations:

  • Density and Boiling Points : Aromatic derivatives like the 3-chlorophenyl analog exhibit higher density (1.275 g/cm³) and volatility under reduced pressure compared to aliphatic substituents .

Biological Activity

1-Chloro-3-(1-methylcyclopropyl)propan-2-one, also known by its CAS number 1936339-37-5, is a synthetic organic compound with potential applications in various fields, including medicinal chemistry. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chloro group and a cyclopropyl moiety, which may influence its biological interactions. The molecular structure can be represented as follows:

C7H11ClO\text{C}_7\text{H}_{11}\text{ClO}

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent and enzyme inhibitor.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with cyclopropyl groups have shown effectiveness against various bacterial strains, including Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial activity.

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Similar Cyclopropyl Derivative0.05 - 1M. avium
Another Cyclopropyl Compound0.25M. xenopi

The mechanism of action for this compound is hypothesized to involve the inhibition of key enzymes in metabolic pathways. The chloro group may facilitate interactions with enzyme active sites, leading to reduced enzymatic activity and subsequent metabolic disruption.

Enzyme Inhibition Studies

Studies focusing on enzyme inhibition have revealed that compounds with similar structures can interact with specific targets:

  • MmpL3 Inhibition : This enzyme is crucial for mycobacterial cell wall synthesis. Compounds structurally related to this compound have demonstrated competitive inhibition against MmpL3, indicating potential therapeutic applications in treating mycobacterial infections .

Case Studies

Several case studies have highlighted the biological significance of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of cyclopropyl derivatives against multidrug-resistant strains of Mycobacterium abscessus. Results indicated that modifications at the cyclopropyl position enhanced antimicrobial potency significantly compared to non-substituted analogs .
  • Enzyme Interaction Analysis : Research involving structure-activity relationship (SAR) studies showed that the presence of a cyclopropyl group increased binding affinity to target enzymes involved in bacterial metabolism, suggesting a promising avenue for drug development.

Q & A

Q. What role does the methyl group on the cyclopropane ring play in modulating steric hindrance during catalysis?

  • Analysis :
  • Steric Maps : Generate Tolman cone angles from X-ray data to quantify steric bulk .
  • Catalytic Screening : Test Pd-catalyzed cross-coupling reactions; compare turnover frequencies with bulkier tert-butyl analogs .

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